molecular formula C4H4Br2Cl2O2 B14559746 Methyl 3,3-dibromo-2,3-dichloropropanoate CAS No. 61905-31-5

Methyl 3,3-dibromo-2,3-dichloropropanoate

Cat. No.: B14559746
CAS No.: 61905-31-5
M. Wt: 314.78 g/mol
InChI Key: ZJZBYPLGQJSLSM-UHFFFAOYSA-N
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Description

Methyl 3,3-dibromo-2,3-dichloropropanoate is a chemical compound with the molecular formula C4H4Br2Cl2O2. It is an ester derivative of propanoic acid, characterized by the presence of both bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dibromo-2,3-dichloropropanoate typically involves the bromination and chlorination of methyl propanoate derivatives. One common method involves the reaction of methyl 2,3-dichloropropanoate with bromine under controlled conditions to introduce the bromine atoms at the 3-position . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dibromo-2,3-dichloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Debrominated Olefins: Formed through elimination reactions.

    Hydroxylated Derivatives: Formed through substitution reactions with hydroxide ions.

Scientific Research Applications

Methyl 3,3-dibromo-2,3-dichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3-dibromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. The presence of electron-withdrawing bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution and elimination reactions. These reactions often proceed through the formation of carbocation intermediates, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-dibromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This dual halogenation makes it a versatile reagent in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

61905-31-5

Molecular Formula

C4H4Br2Cl2O2

Molecular Weight

314.78 g/mol

IUPAC Name

methyl 3,3-dibromo-2,3-dichloropropanoate

InChI

InChI=1S/C4H4Br2Cl2O2/c1-10-3(9)2(7)4(5,6)8/h2H,1H3

InChI Key

ZJZBYPLGQJSLSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)(Br)Br)Cl

Origin of Product

United States

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